4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride
CAS No.: 1431966-70-9
Cat. No.: VC5244109
Molecular Formula: C12H11ClF3N3O2
Molecular Weight: 321.68
* For research use only. Not for human or veterinary use.
![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride - 1431966-70-9](/images/structure/VC5244109.png) 
                        
Specification
| CAS No. | 1431966-70-9 | 
|---|---|
| Molecular Formula | C12H11ClF3N3O2 | 
| Molecular Weight | 321.68 | 
| IUPAC Name | 4-[[4-amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid;hydrochloride | 
| Standard InChI | InChI=1S/C12H10F3N3O2.ClH/c13-12(14,15)10-9(16)6-18(17-10)5-7-1-3-8(4-2-7)11(19)20;/h1-4,6H,5,16H2,(H,19,20);1H | 
| Standard InChI Key | KZNLTSQVPSQWDM-UHFFFAOYSA-N | 
| SMILES | C1=CC(=CC=C1CN2C=C(C(=N2)C(F)(F)F)N)C(=O)O.Cl | 
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the class of benzoic acid derivatives functionalized with a pyrazole ring. Its structure comprises:
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A benzoic acid backbone substituted at the para position with a methyl group. 
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A 1H-pyrazole ring attached to the methyl group, featuring: - 
A trifluoromethyl (-CF₃) group at the 3-position. 
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An amino (-NH₂) group at the 4-position. 
 
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A hydrochloride salt form, enhancing solubility for experimental applications . 
The molecular formula is C₁₂H₁₁ClF₃N₃O₂, with a molecular weight of 321.68 g/mol .
Nomenclature and Synonyms
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IUPAC Name: 4-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride. 
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Common Synonyms: 
Physicochemical Properties
The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the hydrochloride salt improves aqueous solubility, critical for biological assays .
Research Applications
Medicinal Chemistry
Pyrazole-benzoic acid hybrids are explored for:
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Kinase Inhibition: The trifluoromethyl group enhances binding to ATP pockets in kinases, relevant in cancer therapy . 
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Anti-inflammatory Agents: Modulation of COX-2 and LOX pathways has been documented in analogous compounds . 
Chemical Biology
As a versatile scaffold, this compound serves in:
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Proteolysis-Targeting Chimeras (PROTACs): Bridging target proteins to E3 ubiquitin ligases . 
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Fluorescent Probes: Functionalization sites allow conjugation with imaging tags . 
Future Directions
Synthetic Optimization
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Green Chemistry Approaches: Developing catalytic methods to reduce waste in pyrazole functionalization. 
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Enantioselective Synthesis: Exploring chiral variants for stereospecific interactions. 
Biological Screening
Prioritizing assays for:
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Oncogenic Targets: BRAF, EGFR kinases. 
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Neurodegenerative Pathways: Amyloid-β aggregation inhibition. 
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